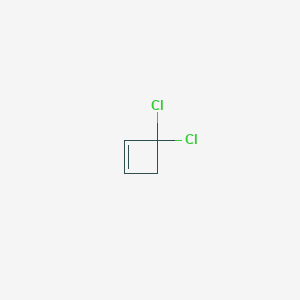
3,3-Dichlorocyclobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichlorocyclobut-1-ene is an organic compound characterized by a cyclobutene ring with two chlorine atoms attached at the 3rd position. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorocyclobut-1-ene typically involves the dichlorination of cyclobutene. One common method includes the reaction of cyclobutene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the addition of chlorine atoms to the cyclobutene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of cyclobutene and chlorine gas into a reactor, with careful monitoring of temperature and pressure to ensure optimal yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichlorocyclobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, resulting in the formation of more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Electrophiles such as bromine or hydrogen chloride in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxylated or alkylated cyclobutene derivatives.
Addition: Formation of halogenated or hydrogenated cyclobutene derivatives.
Oxidation: Formation of cyclobutene diones or other oxidized products.
Reduction: Formation of cyclobutane or partially reduced derivatives.
Applications De Recherche Scientifique
3,3-Dichlorocyclobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Dichlorocyclobut-1-ene involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of different products. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorocyclobut-3-ene-1,2-dione: Another dichlorinated cyclobutene derivative with different reactivity and applications.
1,2-Dichlorocyclobutene: A compound with chlorine atoms at different positions, leading to distinct chemical behavior.
Uniqueness
3,3-Dichlorocyclobut-1-ene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying the effects of substituent positioning on chemical properties and reactivity.
Propriétés
Numéro CAS |
827339-90-2 |
|---|---|
Formule moléculaire |
C4H4Cl2 |
Poids moléculaire |
122.98 g/mol |
Nom IUPAC |
3,3-dichlorocyclobutene |
InChI |
InChI=1S/C4H4Cl2/c5-4(6)2-1-3-4/h1-2H,3H2 |
Clé InChI |
UPIPLUWGOOYSNV-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)

![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)
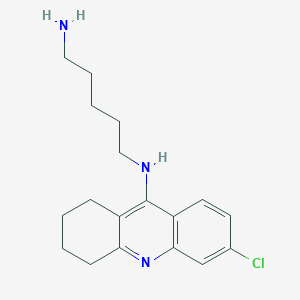
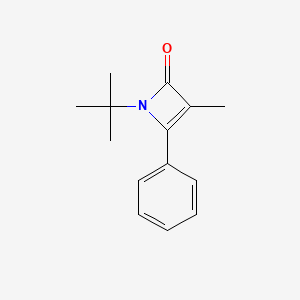
![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
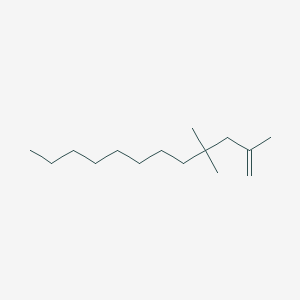
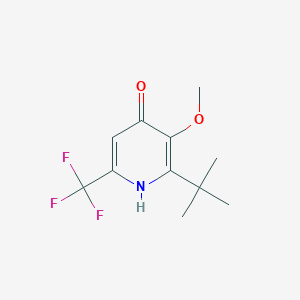
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)

![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)
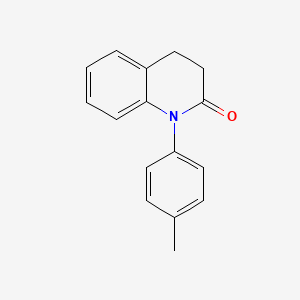
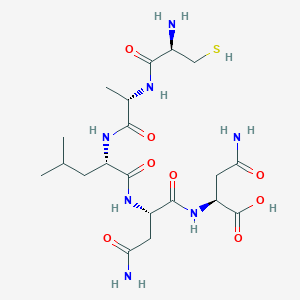
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
